

Application Notes and Protocols: Tyrosyl-arginyl-phenylalanyl-lysineamide (DALDA)

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-lysineamide

Cat. No.: B1606346

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosyl-arginyl-phenylalanyl-lysineamide, commonly known as DALDA or H-Tyr-D-Arg-Phe-Lys-NH₂, is a synthetic tetrapeptide amide. It is a potent and highly selective agonist for the mu (μ)-opioid receptor (MOR).^{[1][2]} Derived from the naturally occurring opioid peptide dermorphin, DALDA has been engineered for increased metabolic stability due to the presence of a D-arginine residue at the second position.^[3] This peptide and its analogs, such as [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), are valuable research tools for investigating the pharmacology of the mu-opioid receptor and for the development of novel analgesics.^{[3][4]} [Dmt¹]DALDA, in particular, has shown significantly higher potency than morphine in various pain models.^{[1][4]}

This document provides detailed application notes and experimental protocols for the use of high-purity DALDA in research and drug development settings.

Commercial Suppliers of High-Purity Peptide

High-purity **Tyrosyl-arginyl-phenylalanyl-lysineamide** (DALDA) is not typically available as a stock catalog item. However, it can be readily obtained through custom peptide synthesis services from various reputable suppliers. When ordering, it is crucial to specify the desired

purity level (typically >95% or >98% by HPLC for in vitro and in vivo studies), the quantity required, and the preferred salt form (e.g., TFA salt).

Key considerations for ordering custom DALDA:

- **Purity:** For cell-based assays and in vivo studies, a purity of $\geq 95\%$ is recommended to avoid confounding results from impurities.
- **Analysis:** Reputable suppliers will provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry (MS) data to confirm the purity and identity of the synthesized peptide.
- **Formulation:** The peptide is typically supplied as a lyophilized powder. Inquire about the counter-ion (commonly TFA) as it may have biological effects in some sensitive assays.

Prominent Custom Peptide Synthesis Companies:

- Thermo Fisher Scientific
- GenScript
- Bachem
- CPC Scientific
- Biomatik

Researchers should request quotes from multiple vendors to compare pricing and turnaround times.

Physicochemical Properties

Property	Value
Full Name	Tyrosyl-arginyl-phenylalanyl-lysineamide
Abbreviation	DALDA
Sequence	H-Tyr-D-Arg-Phe-Lys-NH ₂
Molecular Formula	C ₃₀ H ₄₅ N ₉ O ₅
Molecular Weight	623.74 g/mol
Charge at pH 7.4	+3

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro binding affinity and functional potency of DALDA and its potent analog, [Dmt¹]DALDA, at the mu-opioid receptor.

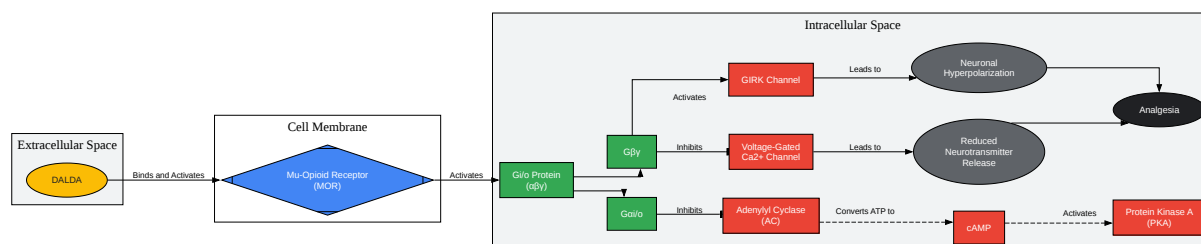
Compound	Receptor	Assay Type	Cell Line/Tissue	K _i (nM)	EC ₅₀ (nM)	Relative Potency (vs. Morphine)
DALDA	Mu-Opioid	Radioligand Binding	Rat Brain	1.69[3]		
DALDA	Mu-Opioid	[³⁵ S]GTPγS Binding	CHO-hMOR	40.2[3]	14x[1]	
[Dmt ¹]DALDA	Mu-Opioid	Radioligand Binding	Rat Brain	0.143[3]		
[Dmt ¹]DALDA	Mu-Opioid	[³⁵ S]GTPγS Binding	CHO-hMOR	0.138[3]	3000x[1]	

K_i: Inhibitory constant, a measure of binding affinity. A lower K_i indicates higher affinity. EC₅₀: Half maximal effective concentration, a measure of functional potency. A lower EC₅₀ indicates

higher potency. CHO-hMOR: Chinese Hamster Ovary cells stably expressing the human mu-opioid receptor.

Signaling Pathway

DALDA exerts its effects by binding to and activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[5] This activation leads to a cascade of intracellular events primarily aimed at reducing neuronal excitability, which underlies its analgesic effects.[6] A simplified diagram of the MOR signaling pathway is presented below.



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Caption: Mu-opioid receptor signaling cascade initiated by DALDA.

Experimental Protocols

Mu-Opioid Receptor Binding Assay

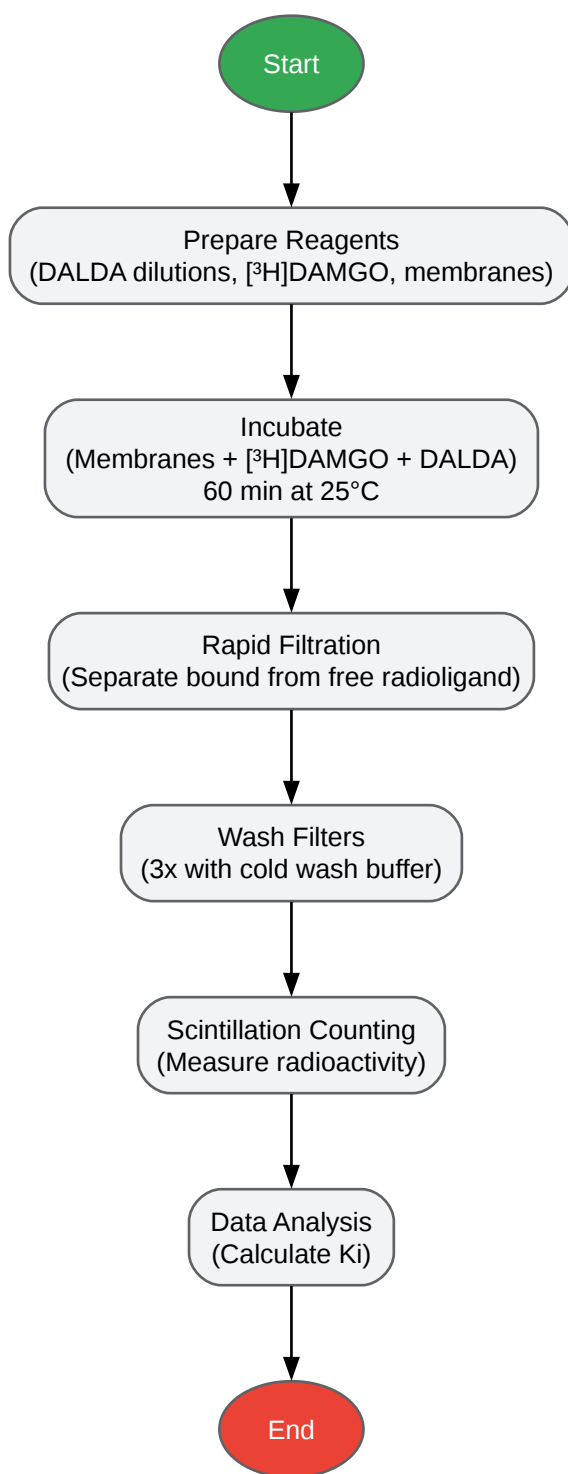
This protocol is adapted from studies characterizing the binding of DALDA and its analogs to the mu-opioid receptor.[3]

Objective: To determine the binding affinity (K_i) of DALDA for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

- Cell Membranes: Membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).
- Radioligand: [^3H]DAMGO (a high-affinity mu-opioid agonist).
- DALDA Stock Solution: 1 mM in sterile water or appropriate buffer.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filters.
- Cell harvester.
- Scintillation counter.

Workflow:



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Caption: Workflow for the mu-opioid receptor binding assay.

Procedure:

- Preparation: Prepare serial dilutions of DALDA in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 μ M).
- Assay Setup: In a 96-well plate, combine:
 - 50 μ L of CHO-hMOR cell membranes (5-10 μ g protein).
 - 50 μ L of [3 H]DAMGO (final concentration \sim 1 nM).
 - 50 μ L of DALDA dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).
- Incubation: Incubate the plate at 25°C for 60 minutes.
- Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the DALDA concentration.
 - Determine the IC₅₀ value (the concentration of DALDA that inhibits 50% of specific [3 H]DAMGO binding) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vivo Analgesia Assessment (Rat Model)

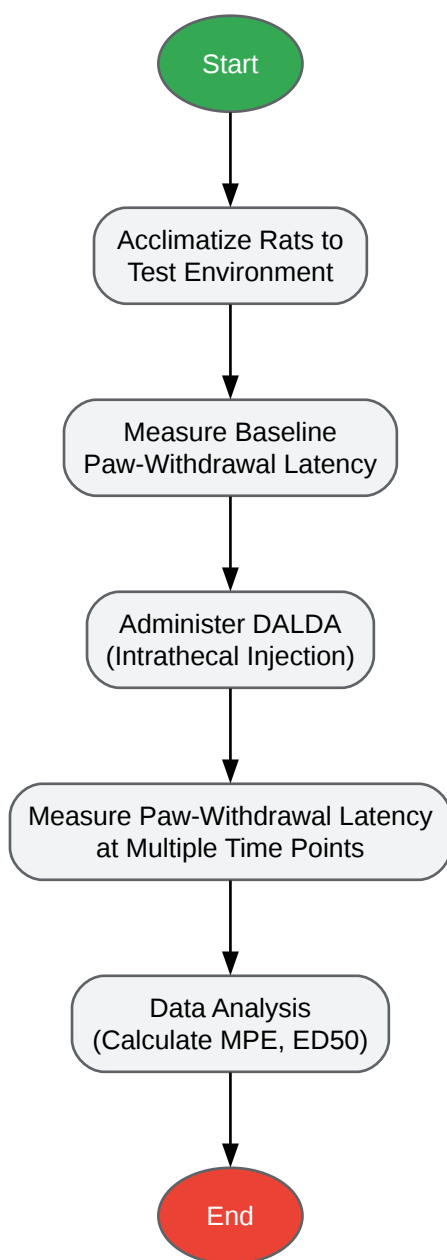
This protocol describes a method to evaluate the antinociceptive effects of intrathecally administered DALDA in rats using the radiant heat paw-withdrawal test.^{[1][4]}

Objective: To determine the analgesic potency and duration of action of DALDA in a rat model of acute pain.

Materials:

- Animals: Male Sprague-Dawley rats (250-300 g).
- DALDA Solution: Dissolve high-purity DALDA in sterile saline at the desired concentrations.
- Anesthesia: Isoflurane for brief anesthesia during intrathecal injection.
- Intrathecal Catheters (if chronic administration is needed).
- Hamilton Syringes.
- Radiant Heat Paw-Withdrawal Apparatus.

Workflow:



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Caption: Workflow for the in vivo analgesia assessment.

Procedure:

- Acclimatization: Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.

- **Baseline Measurement:** Measure the baseline paw-withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
- **Drug Administration:** Briefly anesthetize the rat with isoflurane and administer DALDA (or vehicle control) via intrathecal injection into the subarachnoid space.
- **Post-treatment Testing:** At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the paw-withdrawal latency again.
- **Data Analysis:**
 - Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.
 - Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximum effect).
 - Plot the time course of the analgesic effect for each dose.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

Tyrosyl-arginyl-phenylalanyl-lysineamide (DALDA) and its analogs are indispensable tools for opioid research. The protocols and data presented here provide a framework for utilizing high-purity, custom-synthesized DALDA to investigate the mu-opioid receptor system and to explore its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

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